2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene
Overview
Description
Scientific Research Applications
Organic Synthesis Applications
- Model Adducts Synthesis : In the synthesis of model compounds for studying the alkylation of proteins by toxic metabolites, compounds similar to "2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene" are used. For example, the synthesis of Nε-(p-Bromophenyl)-L-lysine and Nτ-(p-Bromophenyl)-L-histidine was performed to model the adducts formed by the alkylation of protein nitrogen nucleophiles by bromobenzene 3,4-oxide, a toxic metabolite of bromobenzene. These compounds were synthesized through unambiguous routes and their stability under protein hydrolysis conditions was demonstrated (Bambal & Hanzlik, 1994).
Electrochemical Applications
- Reactivity in Ionic Liquids : The radical anions of compounds structurally related to "this compound" show unique reactivities in room-temperature ionic liquids. For instance, 1-bromo-4-nitrobenzene radical anions demonstrated a DISP type mechanism in N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, contrasting with their behavior in conventional non-aqueous solvents like acetonitrile or dimethyl sulfoxide. This suggests that the ionic liquid environment promotes the reactivity of these radical anions, likely through stabilization of the charged products (Ernst et al., 2013).
Materials Science Applications
- Polymer Solar Cells : In the field of materials science, derivatives similar to "this compound" are utilized to enhance the electron transfer processes in polymer solar cells. The addition of such compounds can lead to significant improvements in device performance by reducing excitonic recombination and enhancing excitonic dissociation at the donor–acceptor interface. For example, the addition of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells resulted in an optimal device performance, demonstrating the potential of these compounds in improving the efficiency of solar energy conversion devices (Fu et al., 2015).
properties
IUPAC Name |
2-bromo-1-(4-bromophenyl)sulfanyl-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NO2S/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJUGFMZGDJPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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